molecular formula C16H19FN6O B2605341 cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021254-06-7

cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2605341
CAS RN: 1021254-06-7
M. Wt: 330.367
InChI Key: DFAPYQAMVYNFFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .


Molecular Structure Analysis

This would involve determining the compound’s structure, possibly using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Electrochemical Studies and Synthesis Methods

  • Electrochemical Characterization : Srinivasu et al. (1999) conducted electrochemical studies on a series of compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors. This research provides insights into the electrochemical mechanisms and acid-base equilibria of similar compounds, which may be relevant for understanding the electrochemical properties of cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (Srinivasu et al., 1999).

  • Synthesis of Ciproxifan : Stark (2000) described convenient procedures for the synthesis of ciproxifan, a histamine H3-receptor antagonist. This study emphasizes the SNAr key reaction for preparation and could offer a methodological perspective for synthesizing compounds with the cyclopropyl group and piperazine functionality (Stark, 2000).

Anticancer and Antituberculosis Applications

  • Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) investigated the synthesis, anticancer, and antituberculosis activities of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. This research highlights the potential therapeutic applications of structurally similar compounds in treating diseases, providing a precedent for exploring the cyclopropyl and piperazine-containing compounds in medical research (Mallikarjuna et al., 2014).

Methodological Advancements

  • Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement. This methodological advancement could be relevant for synthesizing and studying the specified compound in a more efficient and environmentally friendly manner (Moreno-Fuquen et al., 2019).

Safety and Hazards

This would involve studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound .

properties

IUPAC Name

cyclopropyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c17-13-2-1-3-14(10-13)23-15(18-19-20-23)11-21-6-8-22(9-7-21)16(24)12-4-5-12/h1-3,10,12H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPYQAMVYNFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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